molecular formula C11H22N2O B8378596 3-[(Hexylamino)carbonyl]pyrrolidine

3-[(Hexylamino)carbonyl]pyrrolidine

Cat. No.: B8378596
M. Wt: 198.31 g/mol
InChI Key: MIBYLRRFXBMJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Hexylamino)carbonyl]pyrrolidine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including 3-[(Hexylamino)carbonyl]pyrrolidine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrrolidinone-hydrazone derivatives were effective against human melanoma and prostate cancer cell lines, showcasing their selectivity and potency .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound TypeTarget Cancer Cell LinesEC50 (µM)Reference
Pyrrolidinone-hydrazoneMDA-MB-231 (Triple-negative breast)2.0
Pyrrolidinone-hydrazoneIGR39 (Melanoma)1.5
Pyrrolidinone-hydrazonePPC-1 (Prostate cancer)3.0

The selectivity of these compounds suggests that modifications to the pyrrolidine structure can enhance their efficacy against specific cancer types.

Other Therapeutic Potential

Beyond anticancer applications, pyrrolidine derivatives have been investigated for their potential in treating various conditions. For example, some studies have identified their roles as anti-inflammatory agents and in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Table 2: Other Therapeutic Applications of Pyrrolidine Derivatives

Application TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Neurotransmitter modulationSerotonin receptor interaction

Case Study 1: Anticancer Efficacy

A notable case study involved the synthesis and evaluation of novel pyrrolidine derivatives against multiple cancer cell lines. The study found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like tamoxifen, indicating a promising avenue for further research into new cancer therapies .

Case Study 2: Antibacterial Properties

Another study explored the antibacterial activity of pyrrolidine derivatives. It was found that specific compounds not only inhibited bacterial growth but also suppressed biofilm formation, suggesting their potential utility in treating infections resistant to conventional antibiotics .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-hexylpyrrolidine-3-carboxamide

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-7-13-11(14)10-6-8-12-9-10/h10,12H,2-9H2,1H3,(H,13,14)

InChI Key

MIBYLRRFXBMJQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1CCNC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

By substituting the 3-carboxy-1-phenylmethyloxycarbonylpyrrolidine obtained in Example 10 for the N-carbobenzoxy-DL-proline p-nitrophenyl ester in the procedure of Example 2, 3-[(hexylamino)carbonyl]pyrrolidine is obtained.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.